

what is methasterone designer steroid classification

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Compound Focus: Methasterone

CAS No.: 3381-88-2

Cat. No.: S592219

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Chemical Identity and Classification

Methasterone is a synthetic androstane steroid and is chemically described as **2 α ,17 α -dimethyl-5 α -androstane-17 β -ol-3-one** [1]. This structure makes it a 17 α -alkylated derivative of dihydrotestosterone (DHT), which is a key feature for its oral bioavailability and classification.

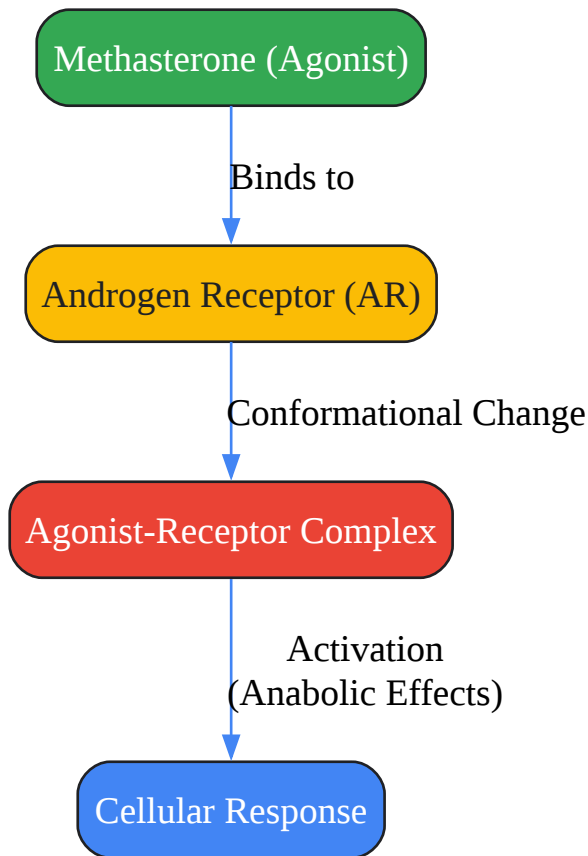
Property	Description
Systematic Name	2 α ,17 α -Dimethyl-5 α -dihydrotestosterone (2 α ,17 α -dimethyl-DHT) [1]
Molecular Formula	C ₂₁ H ₃₄ O ₂ [1]
Molecular Weight	318.5 g/mol [2]
CAS Number	3381-88-2 [2]
Drug Class	Anabolic-Androgenic Steroid (AAS) [1]
Designer Steroid Definition	A synthetic steroid derived by simple chemical modification from another steroid, typically to evade legal restrictions and detection [3] [4] [5].

Pharmacological Profile and Potency

Methasterone was noted in early research as a potent, orally active anabolic agent with relatively weak androgenic activity [1]. The data below summarizes its quantitative pharmacological profile.

Parameter	Value / Description
Bioavailability	~50% (oral) [1]
Elimination Half-Life	8 - 12 hours [1]
Metabolism	Hepatic [1]
Anabolic-to-Androgenic Ratio (Q-ratio)	20 (considered very high) [1]
Relative Potency	400% as anabolic as methyltestosterone; 20% as androgenic [1]

As a ligand that activates androgen receptors, **Methasterone** functions as a **receptor agonist** [6] [7]. Its binding to the receptor triggers cellular responses leading to increased protein synthesis and muscle growth.



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Diagram: **Methasterone** acts as an agonist, binding to and activating the androgen receptor to produce its effects.

Regulatory Status and History

Methasterone's history is a prime example of how designer steroids enter the market. The timeline below visualizes its journey from synthesis to regulation.



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Timeline: Key events in the history and regulation of **Methasterone** [1].

Hepatotoxicity and Health Risks

The most significant and well-documented risk of **Methasterone** is **hepatotoxicity** (liver damage) [1]. Several case reports in the medical literature have directly linked its use to severe liver injury.

Reported Condition	Clinical Manifestations
Cholestatic Jaundice	Yellowing of the skin and eyes due to impaired bile flow [1].
Severe Cholestasis	Backup of bile into the liver and bloodstream [1].
Acute Renal Failure	Sudden loss of kidney function, sometimes occurring alongside liver damage [1].
Other End-Organ Damage	Hypogonadism, gynecomastia, and infertility have been associated with designer AAS use [5].

Analytical Detection and Experimental Insights

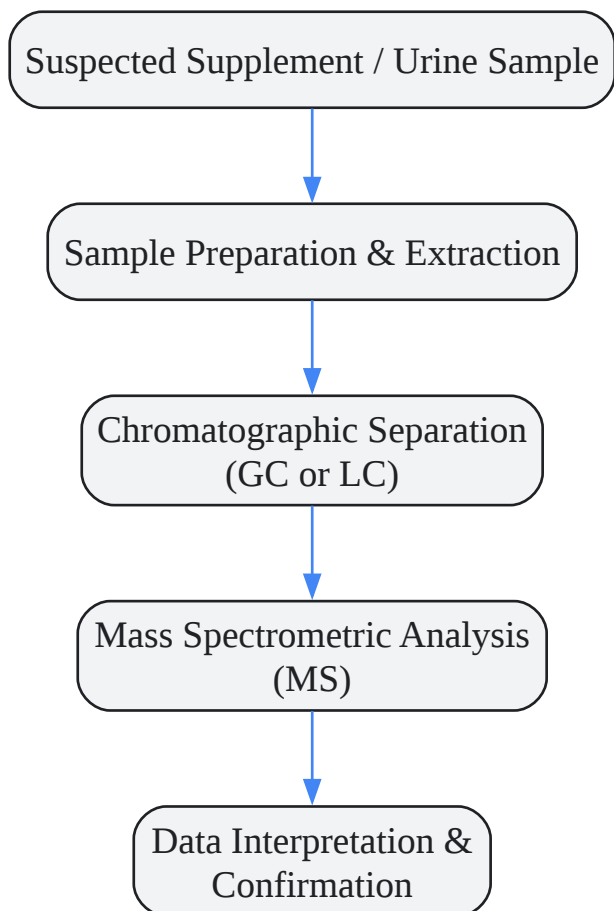
Detecting designer steroids like **Methasterone** requires advanced analytical techniques. A 2025 study investigated its interaction with Bovine Serum Albumin (BSA) as a model for understanding its behavior in the body [8].

Experimental Protocol: Binding Interaction Study [8]

- **Objective:** To unravel the binding interactions between **Methasterone** and BSA using spectroscopic and computational methods.
- **Techniques Used:**
 - **UV Absorption Spectroscopy:** Confirmed the formation of a ground-state complex between **Methasterone** and BSA.
 - **Fluorometric Analysis:** Determined thermodynamic parameters, indicating the reaction is spontaneous and driven primarily by **hydrogen bonding and van der Waals forces**.
 - **Nano Differential Scanning Fluorimetry (nano-DSF):** Showed that BSA becomes more thermally stable upon binding with **Methasterone**.
 - **Circular Dichroism (CD) Spectroscopy:** Revealed a slight reduction in the protein's alpha-helicity, suggesting conformational changes to facilitate binding.

- **Molecular Docking:** Computationally validated the spontaneous binding and the forces involved.
- **Significance:** This study provides foundational insights into how **Methasterone** interacts with carrier proteins, which is crucial for understanding its distribution and potential pharmacological effects.

The general workflow for analyzing and confirming a designer steroid like **Methasterone** is summarized below.



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Workflow: General analytical process for detecting designer steroids, using techniques like GC/MS or LC/MS [3].

Methasterone exemplifies the public health challenge of designer anabolic steroids. Its potent anabolic effects are counterbalanced by significant hepatotoxicity and a history of regulatory evasion. For the research and professional community, continued vigilance and advanced analytical methods are required for accurate detection and to fully understand its pharmacological impact.

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